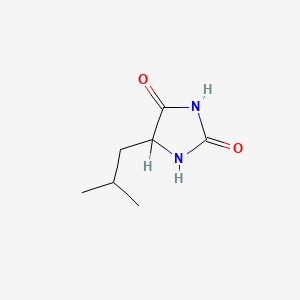

5-Isobutylimidazolidine-2,4-dione

Descripción general

Descripción

5-Isobutylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 67337-73-9 and a molecular weight of 156.18 . It is a white to off-white powder or crystals .

Synthesis Analysis

A novel series of thiazolidine-2,4-dione molecules, which could include this compound, was derived and their chemical structures were established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .

Molecular Structure Analysis

The molecular structure of this compound was confirmed using physiochemical parameters and spectral techniques (1H-NMR, IR, MS, etc.) . The structure of the thiazolidine-2,4-dione scaffold, which is a part of this compound, consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .

Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It has a molecular formula of C7H12N2O2 and a molecular weight of 156.18200 .

Aplicaciones Científicas De Investigación

Electrochemical Behavior and Oxidation Mechanisms

5-Isobutylimidazolidine-2,4-dione and its derivatives have been studied for their electrochemical behavior. Nosheen et al. (2012) investigated the electrochemical oxidation of hydantoins, including derivatives of imidazolidine-2,4-dione, at a glassy carbon electrode. Their research highlighted the structure-activity relationships and explored unexplored biochemical pathways of these compounds (Nosheen et al., 2012).

DNA Binding Studies

Imidazolidine derivatives, including those similar to this compound, have shown promise in DNA binding studies, which is crucial for anti-cancer drug development. Shah et al. (2013) studied the DNA binding affinity of novel imidazolidine derivatives, indicating their potential as effective anti-cancer drugs (Shah et al., 2013).

Synthesis and Structural Exploration

The synthesis and structural exploration of imidazolidine-2,4-dione derivatives have been a subject of interest. Prasad et al. (2018) synthesized and characterized new racemic imidazolidine-2,4-dione derivatives, providing insights into their structural properties and thermal stability (Prasad et al., 2018).

Asymmetric Catalysis and Anticancer Activity

Derivatives of imidazolidine-2,4-dione have been used in asymmetric catalysis and shown potential anticancer activities. Jiao et al. (2016) reported the application of thiazolidin-2,4-diones as nucleophiles in asymmetric catalysis, leading to biologically important compounds with satisfactory anticancer activities (Jiao et al., 2016).

Antioxidant and Antiradical Properties

Marc et al. (2019) synthesized phenolic derivatives of thiazolidine-2,4-dione, assessing their antioxidant and antiradical properties. This research contributes to the development of new antioxidants for diseases where oxidative stress is a root cause (Marc et al., 2019).

Hypoglycemic Activity

The hypoglycemic activity of imidazolidine-2,4-dione derivatives has been investigated. Oguchi et al. (2000) designed and synthesized a series of these derivatives, evaluating their effect on insulin-induced adipocyte differentiation and their hypoglycemic activity, which is relevant for diabetes treatment (Oguchi et al., 2000).

Mecanismo De Acción

Thiazolidinediones or TZDs, which include 5-Isobutylimidazolidine-2,4-dione, act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG). The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Safety and Hazards

Propiedades

IUPAC Name |

5-(2-methylpropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRZLHCGXUHRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875684 | |

| Record name | 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58942-03-3, 67337-73-9, 55666-11-0 | |

| Record name | 5-Isobutylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058942033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 5-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067337739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67337-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Imidazolidinedione, 5-(2-methylpropylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

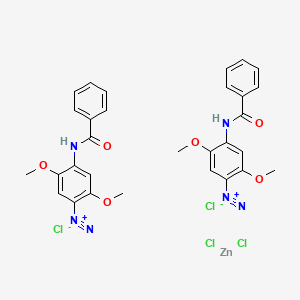

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)

![Spiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B3021757.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3021769.png)